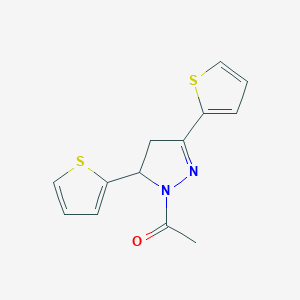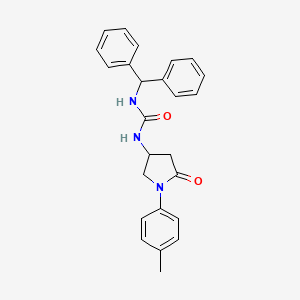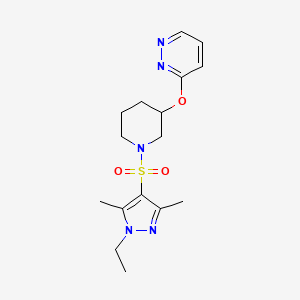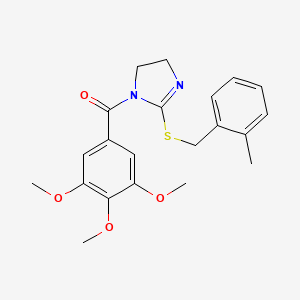![molecular formula C14H14N2O3 B2503856 (2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile CAS No. 391649-81-3](/img/structure/B2503856.png)
(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a nitrophenyl group, such as the one in your query, are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals . They are characterized by the presence of a nitro group (-NO2) attached to a phenyl ring.
Synthesis Analysis
The synthesis of nitrophenyl compounds often involves the nitration of benzene or substituted benzenes . This is typically achieved using a mixture of nitric and sulfuric acids.Molecular Structure Analysis
The molecular structure of nitrophenyl compounds is characterized by a benzene ring with a nitro group attached. The exact structure would depend on the other substituents present in the molecule .Chemical Reactions Analysis
Nitrophenyl compounds can undergo a variety of chemical reactions, including reduction to amines, and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds depend on their exact structure. Generally, these compounds are solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique
Redox-Denitration Reactions
- Application in Redox-Denitration Reactions: A study by Rees and Tsoi (2000) explored the redox-denitration reactions of aromatic nitro compounds, which can be relevant for the compound . The research discussed the transformation of nitro compounds under specific conditions, indicating a potential application in organic synthesis or chemical reactions involving nitrophenyl groups (Rees & Tsoi, 2000).
Synthesis and Crystal Structure Analysis
- Synthesis and Structural Studies: Al-Hourani et al. (2016) conducted synthesis and crystal structure analysis of a compound with a similar nitrophenyl group. Their work can provide insights into the potential applications in crystallography and molecular modeling for the compound of interest (Al-Hourani et al., 2016).
Biodegradation Studies
- Biodegradation Research: Bhushan et al. (2000) investigated the biodegradation of 3-methyl-4-nitrophenol, a compound structurally related to the one . This research could suggest potential environmental or bioremediation applications for the compound (Bhushan et al., 2000).
Photoassisted Fenton Reaction
- Role in Photoassisted Fenton Reaction: Pignatello and Sun (1995) explored the use of similar compounds in the photoassisted Fenton reaction, a process that could be relevant for environmental remediation or organic compound degradation (Pignatello & Sun, 1995).
Synthesis of New Chemical Derivatives
- Synthetic Applications: Dotsenko et al. (2019) discussed the synthesis of new chemical derivatives from compounds with similar structural features, indicating potential applications in drug precursor synthesis or as ligands in various chemical reactions (Dotsenko et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)7-10-5-4-6-12(8-10)16(18)19/h4-8H,1-3H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXVIFYCMLLURE-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)
